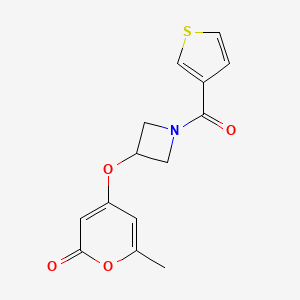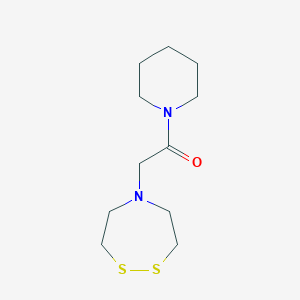![molecular formula C24H29N3O2 B2657155 N-(4-isopropylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 2058515-88-9](/img/structure/B2657155.png)
N-(4-isopropylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . They have been the focus of many research studies due to their significant biological activities . These compounds have been used in the development of various therapeutic agents, including those used in cancer treatment .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a topic of interest in medicinal chemistry . Various methods have been developed, including the Eguchi-aza Wittig approach, the Mazurkiewicz–Ganesan approach, and other approaches .Molecular Structure Analysis
Quinazoline derivatives can be presented as quinazolinones fused with a simple piperazine ring system or as more complex spiro moieties . The character of these compounds depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Quinazoline derivatives have been involved in various chemical reactions. For example, the Aza-Diels-Alder reaction and the Povarov imino-Diels-Alder reaction have been used in the synthesis of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific structures and substituents .Applications De Recherche Scientifique
Anticancer Applications
Quinazoline derivatives, including the compound , exhibit promising anticancer properties. They interfere with cancer cell growth, proliferation, and survival pathways. Notably, several quinazoline-based drugs have been approved for clinical use. For instance:
- Erlotinib and Gefitinib are used to treat lung and pancreatic cancers by inhibiting epidermal growth factor receptor (EGFR) signaling .
Antiviral Activity
Indole derivatives, which share structural similarities with quinazolines, have demonstrated antiviral potential. While specific studies on the compound are scarce, related quinazoline derivatives have shown activity against viruses such as influenza A and Coxsackie B4 virus .
Antioxidant Properties
Quinazoline derivatives, including our compound, may possess antioxidant activity. Although direct evidence for this specific compound is limited, its structural features suggest potential antioxidant effects .
Anti-Inflammatory and Analgesic Effects
Indole derivatives, which share some pharmacophoric features with quinazolines, have been investigated for anti-inflammatory and analgesic properties. While not directly studied for this compound, related indole scaffolds have shown promise .
Central Nervous System (CNS) Applications
The lipophilicity of quinazolines allows them to penetrate the blood-brain barrier, making them suitable for targeting CNS diseases. However, specific studies on our compound’s CNS effects are lacking .
Miscellaneous Pharmacological Activities
Quinazoline derivatives have also been explored for antibacterial, antifungal, antimalarial, anticonvulsant, and antidiabetic activities. While data on our compound are limited, it shares structural features with other quinazolines exhibiting these properties .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-12-oxo-N-(4-propan-2-ylphenyl)-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-16(2)17-8-11-19(12-9-17)25-23(28)18-10-13-20-21(15-18)26(3)22-7-5-4-6-14-27(22)24(20)29/h8-13,15-16,22H,4-7,14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZJMXFDDDZNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2657075.png)


![ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate](/img/structure/B2657081.png)


![N-(4-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2657089.png)
![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2657090.png)

![N-(4-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2657094.png)
![3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2657095.png)